2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine
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Overview
Description
2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine typically involves the condensation of 2-chloroquinazolin-4-amine with 4-propoxyphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted quinazoline derivatives.
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Reduced quinazoline derivatives.
Scientific Research Applications
2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-cancer and anti-microbial agent.
Medicine: Explored for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound may also interact with DNA, causing changes in gene expression and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-phenylquinazoline: Known for its use in the synthesis of various ligands and as a reagent for converting phenols to anilines.
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Exhibits potent activity against certain bacterial strains.
Uniqueness
2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its propoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems .
Properties
CAS No. |
827031-03-8 |
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Molecular Formula |
C17H16ClN3O |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
2-chloro-N-(4-propoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O/c1-2-11-22-13-9-7-12(8-10-13)19-16-14-5-3-4-6-15(14)20-17(18)21-16/h3-10H,2,11H2,1H3,(H,19,20,21) |
InChI Key |
LQECWVZHZNSUAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)Cl |
Origin of Product |
United States |
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